![molecular formula C16H15N7O B2984012 N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-94-5](/img/structure/B2984012.png)
N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains a triazole moiety . Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds has been revolutionized by the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .Chemical Reactions Analysis
Triazole compounds are prone to undergo various chemical reactions. For instance, they can eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 . This reaction enables a highly efficient synthesis of various 4-azidotriazoles .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23-25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications
Synthesis and Antibacterial Activity One study explored the substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, aiming to expand the activity spectrum to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This research found that certain analogues exhibit significant antibacterial activity, emphasizing the importance of the azole moiety's electronic character on activity levels (Genin et al., 2000).
Cancer Research Applications Another study focused on the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives as inhibitors of Bcr-Abl, a protein known for its role in chronic myeloid leukemia. The research highlighted the potential use of these compounds in cancer treatment, indicating a similar approach could be applied to compounds with the structure of interest (Arioli et al., 2011).
Herbicidal Activity The modes of action of pyridazinone herbicides were studied, revealing that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in barley, suggesting potential applications in agriculture (Hilton et al., 1969).
Antidepressant and Nootropic Agents Research on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones linked to isonocotinyl hydrazone has shown potential antidepressant and nootropic activities. This suggests that compounds with similar structural features might also possess CNS activity, providing a foundation for developing new therapeutic agents (Thomas et al., 2016).
Antioxidant Properties A study on the in vitro antioxidant properties of new thiazole derivatives, including those with azetidine components, highlights the potential for these compounds to serve as antioxidants, which could be relevant in the prevention of oxidative stress-related diseases (Jaishree et al., 2012).
Mechanism of Action
Target of Action
The compound N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a derivative of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds typically involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds . .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors . .
Pharmacokinetics
The pharmacokinetics of triazole compounds generally involve good pharmacodynamic and pharmacokinetic profiles, and low toxicity . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given that triazole compounds are known to show versatile biological activities , the molecular and cellular effects could be diverse.
Safety and Hazards
While specific safety and hazard data for “N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is not available, it’s important to note that triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Future Directions
The future of triazole compounds in medicinal chemistry looks promising. There is an ongoing race among scientists to develop novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world . The urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens is driving the improvement in hybrid molecules in the design of new entities .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c24-16(14-9-18-23(21-14)13-5-2-1-3-6-13)22-10-12(11-22)19-15-7-4-8-17-20-15/h1-9,12H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXPLQFUMKYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
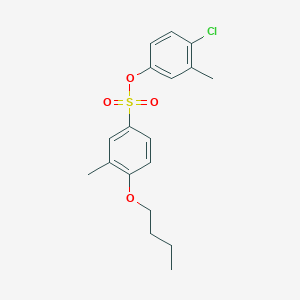
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)
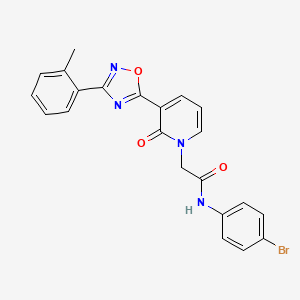
![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)
![1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2983936.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2983937.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
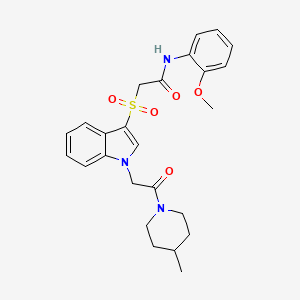
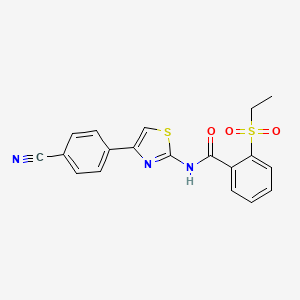
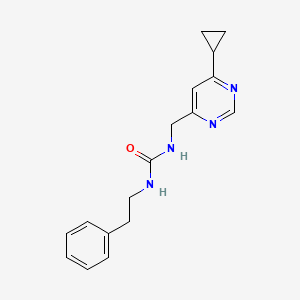
![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)


